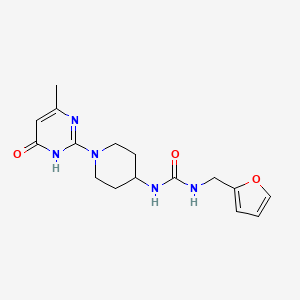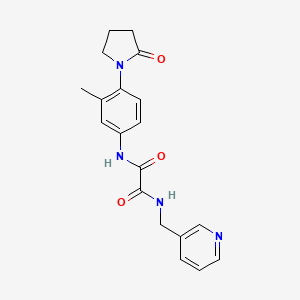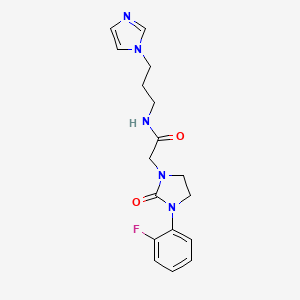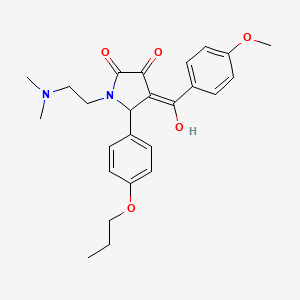![molecular formula C19H19NO4 B2489843 1'-(2,5-Dimethylfuran-3-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one CAS No. 1798537-54-8](/img/structure/B2489843.png)
1'-(2,5-Dimethylfuran-3-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiro compounds, including spiro[pyrrolidine-4,3'-[3H]indoles], spiro[indolin-2-one-3,4'-pyrano[2,3-c]pyrazoles], and spiro[chromane-2,4'-piperidine]-4(3H)-one derivatives, have been extensively studied for their diverse biological activities and potential applications in medicinal chemistry. These compounds often contain multiple stereocenters and exhibit significant biological relevance, making them attractive targets for synthesis and study in organic and pharmaceutical chemistry.
Synthesis Analysis
The synthesis of spiro compounds typically involves multicomponent reactions, 1,3-dipolar cycloaddition, or organocatalytic approaches. For example, Ma et al. (2015) described a strategy for constructing optically active spiro compounds through organocatalytic 1,3-dipolar cycloaddition reactions, highlighting the importance of controlling stereogenic centers for achieving high yields and selectivities (Ma et al., 2015).
Molecular Structure Analysis
X-ray crystallography and NMR spectroscopy are commonly used techniques for the structural characterization of spiro compounds. Studies such as those by Laihia et al. (2006) provide detailed insights into the molecular structures, including conformational aspects and spatial arrangements, which are crucial for understanding the compound's reactivity and interaction with biological targets (Laihia et al., 2006).
Chemical Reactions and Properties
Spiro compounds engage in a variety of chemical reactions, including cycloadditions and condensations, owing to their reactive centers. The reactivity can be influenced by substituents on the spiro framework, as seen in the synthesis of spiro[pyrrolidine-2,3'-oxindoles] with high enantiopurity and structural diversity, showcasing the compounds' versatile chemistry (Xiao‐Hua Chen et al., 2009).
Propriétés
IUPAC Name |
1'-(2,5-dimethylfuran-3-carbonyl)spiro[3H-chromene-2,3'-pyrrolidine]-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-12-9-15(13(2)23-12)18(22)20-8-7-19(11-20)10-16(21)14-5-3-4-6-17(14)24-19/h3-6,9H,7-8,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHIBVMSFXWPISA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCC3(C2)CC(=O)C4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1'-(2,5-Dimethylfuran-3-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-{4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl}acetamide hydrochloride](/img/structure/B2489760.png)

![Methyl 5-cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B2489762.png)


![N-butyl-2-cyano-3-[3-(propan-2-yl)imidazo[1,5-a]pyridin-1-yl]prop-2-enamide](/img/structure/B2489766.png)
![N-[1-(3-Methylphenyl)-2-oxopiperidin-3-yl]prop-2-enamide](/img/structure/B2489769.png)





![3-(2H-1,3-benzodioxol-5-yl)-2-{2,8-dimethyl-1H,2H,3H,4H,4aH,5H,9bH-pyrido[4,3-b]indole-5-carbonyl}prop-2-enenitrile](/img/structure/B2489782.png)
